molecular formula C12H19NO2S B291591 4-methyl-N-(pentan-2-yl)benzenesulfonamide

4-methyl-N-(pentan-2-yl)benzenesulfonamide

Cat. No.: B291591
M. Wt: 241.35 g/mol
InChI Key: ODMWZCBRHGGIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(pentan-2-yl)benzenesulfonamide is an organic compound with the molecular formula C12H19NO2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with a 4-methyl and an N-(1-methylbutyl) group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(pentan-2-yl)benzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 1-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing systems to ensure uniformity. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(pentan-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfonic acids or sulfonates.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

4-methyl-N-(pentan-2-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

    Industry: Utilized in the manufacture of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 4-methyl-N-(pentan-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may inhibit enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(2-phenylethynyl)-N-(phenylmethyl)benzenesulfonamide
  • N-allyl-4-methylbenzenesulfonamide
  • N-ethyl-4-methylbenzenesulfonamide

Uniqueness

4-methyl-N-(pentan-2-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

4-methyl-N-pentan-2-ylbenzenesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-4-5-11(3)13-16(14,15)12-8-6-10(2)7-9-12/h6-9,11,13H,4-5H2,1-3H3

InChI Key

ODMWZCBRHGGIGM-UHFFFAOYSA-N

SMILES

CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCC(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
0.4 mmol
Type
reagent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.22 mmol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
0.2 mmol
Type
limiting reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

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